14:0 Lyso PC-d27

Description

Propriétés

Formule moléculaire |

C22H46NO7P |

|---|---|

Poids moléculaire |

494.7 g/mol |

Nom IUPAC |

[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/t21-/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |

Clé InChI |

VXUOFDJKYGDUJI-OHCOFYKNSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

SMILES canonique |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 14:0 Lyso PC-d27: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of 14:0 Lyso PC-d27, a deuterated lysophosphatidylcholine (B164491). This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, drug development, and analytical chemistry.

Chemical Properties and Structure

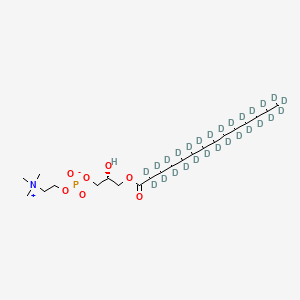

This compound is the deuterium-labeled form of 1-myristoyl-sn-glycero-3-phosphocholine (B162887) (14:0 Lyso PC). The "d27" designation indicates that the 27 hydrogen atoms on the myristoyl acyl chain have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart and other related lipids.[1][2]

General Information

| Property | Value |

| Full Chemical Name | 1-myristoyl-d27-sn-glycero-3-phosphocholine |

| Synonyms | 14:0-d27 Lyso PC, 1-tetradecanoyl-d27-sn-glycero-3-phosphocholine |

| Molecular Formula | C22H19D27NO7P[1][3] |

| Molecular Weight | 494.74 g/mol [1][3] |

| CAS Number | 327178-90-5[1][3] |

Physicochemical Properties

| Property | Description |

| Appearance | White to off-white solid[1] |

| Solubility | Soluble in ethanol (B145695) (50 mg/mL, requires sonication and warming)[1][3] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[1][3] |

| Purity | Typically ≥99% for deuterated forms. |

Biological Context: Lysophosphatidylcholine Metabolism and Signaling

Lysophosphatidylcholines (LPCs), including 14:0 Lyso PC, are bioactive lipid molecules involved in a variety of cellular processes. They are primarily generated from the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2 (PLA2). LPCs can be further metabolized through two main pathways: reacylation back to phosphatidylcholine by lysophosphatidylcholine acyltransferases (LPCATs) in the Lands cycle, or hydrolysis by autotaxin (ATX) to produce lysophosphatidic acid (LPA) and choline.[1][3]

LPCs exert their biological effects by activating specific G protein-coupled receptors (GPCRs), which can trigger downstream signaling cascades involving pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[4][5] These signaling events can influence a wide range of cellular responses, including inflammation, cell proliferation, and apoptosis.

Lysophosphatidylcholine Metabolic Pathways

The following diagram illustrates the key enzymatic pathways involved in the synthesis and degradation of lysophosphatidylcholine.

Lysophosphatidylcholine Signaling Pathway

This diagram outlines a simplified signaling pathway initiated by the binding of LPC to its G protein-coupled receptor.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry for the analysis of lysophosphatidylcholines in biological samples. Below is a generalized workflow and protocol for its application.

Experimental Workflow for LPC Quantification

The following diagram illustrates the typical workflow for the quantification of lysophosphatidylcholines in a biological sample using a deuterated internal standard.

References

- 1. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deuterated Lysophosphatidylcholines in Modern Research: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are a class of phospholipids (B1166683) derived from the hydrolysis of phosphatidylcholines, a primary component of cell membranes.[1] Once considered mere metabolic intermediates, LPCs are now recognized as critical signaling molecules involved in a myriad of physiological and pathological processes.[2][3] They play significant roles in inflammation, atherosclerosis, immune response, and cell proliferation.[4][5][6] Given their importance, the ability to accurately quantify specific LPC species in biological samples is paramount for understanding their function in health and disease.

This guide focuses on the function of deuterated lysophosphatidylcholines , which have become indispensable tools in the field of lipidomics. Deuteration, the process of replacing hydrogen atoms with their heavy isotope, deuterium, creates molecules that are chemically and physically almost identical to their natural counterparts but possess a distinct, higher mass. This unique property makes them the gold standard for use as internal standards in quantitative mass spectrometry, enabling precise and accurate measurement of endogenous LPCs.[7][8]

Core Application: Internal Standards for Quantitative Mass Spectrometry

The principal application of deuterated LPCs is to serve as internal standards (IS) for quantitative analysis, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The underlying principle is that a known quantity of a deuterated standard for the analyte of interest is added to a biological sample at the very beginning of the experimental workflow.

Because the deuterated IS is nearly identical to the endogenous analyte, it behaves similarly during the entire sample preparation and analysis process, including:

-

Extraction Efficiency: It experiences the same degree of loss or recovery during lipid extraction.

-

Chromatographic Co-elution: It elutes from the liquid chromatography column at virtually the same time as the analyte.

-

Ionization Efficiency: It ionizes with the same efficiency in the mass spectrometer's source.[7][9]

By measuring the ratio of the signal intensity of the endogenous LPC to the known concentration of the deuterated LPC, researchers can calculate the absolute concentration of the endogenous LPC with high precision and accuracy, effectively correcting for any sample loss or instrumental variability.[9]

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of LPCs using deuterated internal standards.

Experimental Protocols

Protocol: Lipid Extraction from Human Plasma

This protocol is a modified Folch method for extracting lipids from plasma, incorporating the essential step of adding the deuterated internal standard at the outset.

Materials:

-

Human EDTA plasma

-

Deuterated LPC internal standard stock solution (e.g., d5-LPC 16:0 in methanol)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (aqueous)

-

Glass centrifuge tubes with PTFE-lined caps

Methodology:

-

Sample Preparation: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.

-

Aliquoting: Pipette 50 µL of plasma into a clean glass centrifuge tube.

-

Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the deuterated LPC internal standard stock solution to the plasma. The amount should be chosen to be within the linear range of the instrument and comparable to the expected endogenous levels.

-

Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

-

Extraction: Vortex the mixture vigorously for 2 minutes at room temperature.

-

Phase Separation: Add 500 µL of 0.9% NaCl solution. Vortex for another 30 seconds.

-

Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C. This will result in a clear separation of the upper aqueous phase and the lower organic phase containing the lipids.

-

Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water).

Protocol: LC-MS/MS Method for LPC Quantification

This protocol outlines a general method for separating and detecting LPC species.[10][11]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Methodology:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Principle: The mass spectrometer is set to isolate a specific precursor ion (the mass of the LPC molecule) and then fragment it, monitoring for a specific product ion. For all LPCs, the phosphocholine (B91661) headgroup consistently produces a highly abundant product ion at m/z 184.07 .[11][12]

-

MRM Transitions: A list of precursor-to-product ion transitions is created. For example:

-

LPC 16:0: m/z 496.3 → m/z 184.1

-

d5-LPC 16:0 (IS): m/z 501.3 → m/z 184.1

-

LPC 18:1: m/z 522.3 → m/z 184.1

-

d5-LPC 18:1 (IS): m/z 527.3 → m/z 184.1

-

-

Quantitative Data

The use of deuterated standards enables robust method validation and the determination of physiological concentrations.

Table 1: Example Performance Characteristics of an ESI-MS/MS Method for LPC Quantification [12]

| Parameter | Major Species (e.g., LPC 16:0) | Minor Species (e.g., LPC 22:6) |

| Within-Run Imprecision (CV) | ~3% | ~12% |

| Total Imprecision (CV) | ~12% | ~25% |

| Limit of Detection (LOD) | < 1 µmol/L | < 1 µmol/L |

| Linearity | Linear response demonstrated | Linear response demonstrated |

Table 2: Representative Concentrations of Major LPC Species in Healthy Human Plasma [4]

| LPC Species | Concentration Range (µmol/L) |

| LPC 16:0 | 80 - 150 |

| LPC 18:0 | 20 - 60 |

| LPC 18:1 | 15 - 50 |

| LPC 18:2 | 25 - 70 |

| Total LPC | 125 - 250 (nmol/mL or µmol/L) |

Biological Function and Signaling Pathways

Accurate quantification enabled by deuterated LPCs is crucial for studying their complex biological roles. LPCs are produced and metabolized through tightly regulated enzymatic pathways.

LPC Metabolism: The Lands Cycle and Beyond

LPCs are primarily generated from phosphatidylcholines (PCs) via the action of phospholipase A2 (PLA2).[2][4] They can then be reacylated back to PC by lysophosphatidylcholine (B164491) acyltransferases (LPCATs) in a process known as the Lands cycle.[13] Alternatively, the enzyme autotaxin (ATX) can convert LPC into lysophosphatidic acid (LPA), another potent signaling lipid.[13][14]

LPC Signaling Pathways

LPCs exert their biological effects by interacting with cell surface receptors, primarily G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[5][13]

1. GPR55 Signaling: Several LPC species are known to be agonists for GPR55, a GPCR.[15] Activation of GPR55 can lead to the mobilization of intracellular calcium ([Ca²⁺]i), a key event in many downstream signaling cascades that regulate cell migration and proliferation.[15][16]

2. TLR Inflammatory Signaling: LPCs, particularly those present in oxidized low-density lipoprotein (oxLDL), can trigger inflammatory responses by activating TLR2 and TLR4.[17] This activation initiates a signaling cascade that leads to the translocation of the transcription factor NF-κB into the nucleus, promoting the expression of pro-inflammatory cytokines like TNF-α and IL-6.[17]

Conclusion

Deuterated lysophosphatidylcholines are cornerstone tools in modern lipid research. Their primary function as high-fidelity internal standards has empowered researchers to move beyond relative changes to determine the absolute concentrations of these bioactive lipids in a wide array of biological systems. This capability is fundamental to elucidating the complex roles of LPCs in metabolic regulation, cell signaling, and the pathogenesis of numerous diseases. The precise data generated through their use are critical for identifying biomarkers, understanding disease mechanisms, and developing novel therapeutic strategies targeting lipid metabolism.

References

- 1. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The mechanisms of lysophosphatidylcholine in the development of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of lysophosphatidylcholine (LPC) in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texilajournal.com [texilajournal.com]

- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 9. scispace.com [scispace.com]

- 10. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 14:0 Lyso PC-d27 - A Deuterated Lysophospholipid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 14:0 Lyso PC-d27 (1-myristoyl-d27-sn-glycero-3-phosphocholine), a deuterated form of lysophosphatidylcholine (B164491). This document consolidates key technical data, supplier information, and insights into its role in cellular signaling, tailored for professionals in research and drug development.

Summary of Quantitative Data

The following table summarizes the key quantitative data for this compound, compiled from various suppliers. This allows for easy comparison of the physical and chemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₉D₂₇NO₇P | MedChemExpress, Avanti Polar Lipids |

| Formula Weight | 494.74 g/mol | MedChemExpress, Avanti Polar Lipids[1][2] |

| CAS Number | 327178-90-5 | MedChemExpress, Avanti Polar Lipids[1] |

| Purity | >99% | Avanti Polar Lipids[1] |

| Deuterium Enrichment | ≥ 98% | FB Reagents[3] |

| Appearance | White to off-white solid | MedChemExpress |

| Storage Temperature | -20°C | Avanti Polar Lipids, FB Reagents[1][3] |

| Stability | ≥ 2 years at -20°C | FB Reagents[3] |

Suppliers and Catalog Numbers

For procurement purposes, the following table lists known suppliers and their corresponding catalog numbers for this compound.

| Supplier | Catalog Number |

| MedChemExpress | HY-146895S |

| FB Reagents | 1201[3] |

| Avanti Polar Lipids | A86396 (formerly 860396)[1] |

Experimental Protocols

A general workflow for its use in a lipidomics experiment is as follows:

-

Sample Preparation: Biological samples (e.g., plasma, cell lysates) are subjected to lipid extraction, commonly using methods like Folch or Bligh-Dyer extraction.

-

Internal Standard Spiking: A known amount of this compound is added to the lipid extract. This is a critical step to control for variability in sample processing and instrument response.

-

Mass Spectrometry Analysis: The lipid extract, now containing the internal standard, is analyzed by a mass spectrometer, often coupled with liquid chromatography (LC-MS).

-

Data Analysis: The signal intensity of the endogenous 14:0 Lyso PC is normalized to the signal intensity of the added this compound. This ratiometric analysis allows for accurate quantification of the endogenous lipid.

Lysophosphatidylcholine Signaling Pathways

Lysophosphatidylcholines (LPCs), including 14:0 Lyso PC, are bioactive lipid molecules involved in a variety of cellular processes. They exert their effects primarily through the activation of specific G protein-coupled receptors (GPCRs) and other cell surface receptors. The signaling cascades initiated by LPCs can influence cellular proliferation, inflammation, and apoptosis.

Below is a diagram illustrating a generalized signaling pathway for lysophosphatidylcholine.

Caption: Generalized Lysophosphatidylcholine (LysoPC) signaling pathway.

This diagram illustrates that LysoPC can bind to cell surface receptors like GPCRs and TLRs. This binding initiates intracellular signaling cascades involving G proteins, Protein Kinase C (PKC), and the MAPK/MEK/ERK pathway, ultimately leading to various cellular responses.

References

Unveiling 14:0 Lyso PC-d27: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Overview of the Physical State, Appearance, and Methodologies Associated with 1-Myristoyl-d27-sn-glycero-3-phosphocholine (14:0 Lyso PC-d27)

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the physical and chemical properties of this compound, a deuterated form of lysophosphatidylcholine (B164491). This document outlines its appearance, key physicochemical data, and detailed experimental protocols for its characterization and use as an internal standard. Furthermore, it delves into the critical signaling pathways where lysophosphatidylcholines (LPCs) play a significant role.

Physicochemical Properties of this compound

This compound is a deuterated synthetic lysophospholipid that is crucial for various research applications, particularly in mass spectrometry-based lipidomics, where it serves as a reliable internal standard for the quantification of its non-deuterated counterpart, 14:0 Lyso PC.

Physical State and Appearance:

At room temperature, this compound presents as a white to off-white solid .[1][2]

Quantitative Data Summary:

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Chemical Name | 1-myristoyl-d27-sn-glycero-3-phosphocholine | Internal |

| Synonyms | L-alpha-lysophosphatidylcholine, myristoyl-d27 | Internal |

| CAS Number | 327178-90-5 | Internal |

| Molecular Formula | C₂₂H₁₉D₂₇NO₇P | Internal |

| Molecular Weight | 494.74 g/mol | Internal |

| Physical State | Solid | [1][2] |

| Color | White to off-white | [1] |

| Purity | ≥98% | Internal |

| Solubility | Soluble in ethanol | Internal |

| Storage Temperature | -20°C | Internal |

| Stability | Stable for years at -20°C | Internal |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible use of this compound in a research setting. The following sections provide protocols for the characterization of lysophospholipids using Nuclear Magnetic Resonance (NMR) spectroscopy and a standard procedure for the extraction and quantification of lysophosphatidylcholines from plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

Characterization of Lysophospholipids by ³¹P NMR Spectroscopy

Phosphorus-31 NMR spectroscopy is a powerful non-destructive technique for the characterization and quantification of phospholipids, including lysophospholipids.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the lysophospholipid sample.

-

Dissolve the sample in a deuterated solvent mixture, typically chloroform-d (B32938) (CDCl₃) and methanol-d₄ (CD₃OD) with a small amount of a relaxation agent like chromium(III) acetylacetonate (B107027) to shorten the T1 relaxation time.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire ³¹P NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.

-

Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

The chemical shift of the phosphorus nucleus provides information about the head group of the phospholipid. For lysophosphatidylcholines, a characteristic signal is observed.

-

Integration of the signal allows for the quantification of the lysophospholipid relative to a known internal standard.

-

Quantification of Lysophosphatidylcholines in Plasma using LC-MS with a Deuterated Internal Standard

This protocol describes the extraction and quantification of various lysophosphatidylcholine species from plasma samples, utilizing this compound as an internal standard to correct for extraction losses and matrix effects.

Methodology:

-

Sample Preparation and Lipid Extraction (Bligh & Dyer Method):

-

To a 100 µL plasma sample, add a known amount of this compound internal standard solution.

-

Add 375 µL of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture and vortex thoroughly.

-

Add 125 µL of chloroform and vortex again.

-

Add 125 µL of water and vortex to induce phase separation.

-

Centrifuge the sample at 2000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids using a glass syringe.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

-

-

LC-MS/MS Analysis:

-

Perform chromatographic separation on a C18 reversed-phase column. A gradient elution with mobile phases containing water, acetonitrile, and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate (B1220265) is commonly used.

-

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for lysophosphatidylcholines is the [M+H]⁺ ion, and a characteristic fragment ion is the phosphocholine (B91661) headgroup at m/z 184.

-

Monitor the specific precursor-to-product ion transitions for each lysophosphatidylcholine species of interest and for the this compound internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each endogenous lysophosphatidylcholine and the this compound internal standard.

-

Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

-

Quantify the concentration of each lysophosphatidylcholine species by comparing these ratios to a standard curve prepared with known amounts of non-deuterated standards.

-

Signaling Pathways Involving Lysophosphatidylcholine

Lysophosphatidylcholines are not merely metabolic intermediates but also act as important signaling molecules that can influence a variety of cellular processes.

The Autotaxin-Lysophosphatidic Acid (LPA) Pathway

Lysophosphatidylcholine is a primary substrate for the enzyme autotaxin (ATX), a secreted lysophospholipase D. ATX hydrolyzes the choline (B1196258) headgroup from LPC to produce lysophosphatidic acid (LPA), a potent lipid signaling molecule. LPA then binds to a family of G-protein coupled receptors (GPCRs), initiating a cascade of downstream signaling events that regulate cell proliferation, migration, and survival.

Caption: The Autotaxin-LPA signaling pathway.

Lysophosphatidylcholine Signaling via G-Protein Coupled Receptors

In addition to being a precursor for LPA, LPC itself can directly act as a signaling molecule by binding to specific G-protein coupled receptors (GPCRs), such as G2A (GPR132). This interaction can trigger various intracellular signaling cascades, leading to inflammatory responses, cell migration, and other physiological and pathological processes.

Caption: LPC signaling through G-protein coupled receptors.

Conclusion

This compound is a well-characterized, high-purity deuterated lipid standard essential for accurate and precise quantification of lysophosphatidylcholines in complex biological matrices. Understanding its physical properties and employing robust experimental protocols are paramount for reliable research outcomes. Furthermore, elucidating the intricate signaling pathways in which LPCs participate will continue to be a vital area of investigation in drug discovery and the broader biomedical sciences.

References

An In-depth Technical Guide to 14:0 Lyso PC-d27: Molecular Properties, Signaling, and Analysis

This technical guide provides a comprehensive overview of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine-d27 (14:0 Lyso PC-d27), a deuterated form of a bioactive lysophospholipid. It is intended for researchers, scientists, and drug development professionals working with lipid signaling and metabolomics. This document details the molecule's physicochemical properties, its role in cellular signaling pathways, and a standard protocol for its analysis.

Molecular Formula and Weight

This compound is a saturated lysophosphatidylcholine (B164491) where the 27 hydrogen atoms on the myristoyl (14:0) fatty acid chain are replaced by deuterium (B1214612) atoms. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of endogenous 14:0 Lyso PC.[1][2]

The molecular and mass specifications are summarized in the table below.

| Property | Value |

| Chemical Name | 1-myristoyl-d27-2-hydroxy-sn-glycero-3-phosphocholine |

| Synonyms | This compound, LMPC-d27 |

| Molecular Formula | C₂₂H₁₉D₂₇NO₇P |

| Average Molecular Weight | 494.74 g/mol |

| Monoisotopic Mass | 494.471 Da |

Biological Significance and Signaling Pathways

Lysophosphatidylcholines (LPCs), including the non-deuterated 14:0 Lyso PC, are important signaling molecules involved in a variety of physiological and pathological processes such as inflammation, atherosclerosis, and cancer.[3][4][5] They exert their effects primarily by acting on specific G protein-coupled receptors (GPCRs), such as G2A and GPR4.[3][6]

Activation of these receptors by LPCs initiates a cascade of downstream signaling events. This can include the activation of secondary messengers like Ca²⁺, and the stimulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[3][7] These signaling events ultimately lead to diverse cellular responses, including cell migration, proliferation, and apoptosis.[6][8]

Below is a diagram illustrating a simplified signaling pathway for lysophosphatidylcholine.

Experimental Protocols: Quantification by ESI-MS/MS

A common and robust method for the quantification of lysophosphatidylcholines in biological samples is high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS).[9][10][11] The use of a deuterated internal standard like this compound is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

-

Sample Preparation and Internal Standard Spiking:

-

For plasma or serum samples, a small volume (e.g., 20 µL) is typically used.[10]

-

For tissues, homogenization is required prior to extraction.

-

A known amount of this compound in a suitable solvent (e.g., methanol) is added to the sample as an internal standard.

-

-

Lipid Extraction:

-

A common method is the Bligh and Dyer extraction, which uses a chloroform (B151607)/methanol/water solvent system to partition lipids into an organic phase.[10]

-

The sample with the internal standard is mixed with chloroform and methanol.

-

Water or an aqueous solution is then added to induce phase separation.

-

After centrifugation, the lower organic phase containing the lipids is collected.

-

-

Drying and Reconstitution:

-

The collected organic phase is dried under a stream of nitrogen gas.

-

The dried lipid extract is then reconstituted in a solvent compatible with the ESI-MS/MS system, such as methanol/chloroform with ammonium (B1175870) acetate.[10]

-

-

ESI-MS/MS Analysis:

-

The analysis is typically performed using a triple quadrupole mass spectrometer.

-

A precursor ion scan for m/z 184 is highly specific for detecting the phosphocholine (B91661) headgroup of LPCs.[10]

-

The instrument is set to detect all parent ions that fragment to produce the m/z 184 daughter ion.

-

Quantification is achieved by comparing the peak area of the endogenous 14:0 Lyso PC with that of the deuterated internal standard (this compound).

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. lipotype.com [lipotype.com]

- 6. Lysophospholipid receptors: signalling, pharmacology and regulation by lysophospholipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. ovid.com [ovid.com]

- 11. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

Solubility Profile of 14:0 Lyso PC-d27 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 14:0 Lyso PC-d27, a deuterated form of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine. Understanding the solubility of this lysophosphatidylcholine (B164491) is critical for its application in various research and drug development contexts, including its use as an internal standard in mass spectrometry-based lipidomics and in the formulation of lipid-based drug delivery systems.

Core Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the available quantitative and qualitative solubility data for this compound and its non-deuterated analog, 14:0 Lyso PC. Data for a related compound, egg yolk-derived lysophosphatidylcholine (LPC), is also included to provide a broader perspective on the solubility of this class of lipids.

| Compound | Solvent | Solubility | Conditions |

| This compound | Ethanol | 50 mg/mL | Requires sonication and warming.[1] |

| 1-Myristoyl-2-hydroxy-sn-glycero-3-PC (14:0 Lyso PC) | PBS (pH 7.2) | 2 mg/mL | - |

| 1-Myristoyl-2-hydroxy-sn-glycero-3-PC (14:0 Lyso PC) | Chloroform | Slightly Soluble | - |

| 1-Myristoyl-2-hydroxy-sn-glycero-3-PC (14:0 Lyso PC) | Methanol | Slightly Soluble | - |

| 1-Myristoyl-sn-glycero-3-phosphocholine | Chloroform | Soluble | -[2] |

| 1-Myristoyl-sn-glycero-3-phosphocholine | Methanol | Soluble | -[2] |

| 1-Myristoyl-sn-glycero-3-phosphocholine | Ethanol | Soluble | -[2] |

| Lysophosphatidylcholine (general) | Ethanol | Sparingly Soluble | -[3] |

| Lysophosphatidylcholine (general) | DMSO | Sparingly Soluble | -[3] |

| Lysophosphatidylcholine (general) | Dimethyl formamide | Sparingly Soluble | -[3] |

| Egg Yolk LPC | Ethanol | 3.9 g/100 mL | 25°C[4] |

| Egg Yolk LPC | Chloroform | 27.8 g/100 mL | 25°C[4] |

| Egg Yolk LPC | Methanol | 14.6 g/100 mL | 25°C[4] |

| Egg Yolk LPC | Acetone | 0.02 g/100 mL | 25°C[4] |

| Egg Yolk LPC | Diethyl Ether | 0.002 g/100 mL | 25°C[4] |

| Egg Yolk LPC | Petroleum Ether | 0.02 g/100 mL | 25°C[4] |

Experimental Protocols

A standardized experimental protocol for determining the solubility of lysophospholipids like this compound is crucial for obtaining reproducible results. The following outlines a general methodology based on common laboratory practices.

Objective: To determine the solubility of this compound in a specific organic solvent.

Materials:

-

This compound (solid powder)

-

Organic solvent of interest (e.g., ethanol, methanol, chloroform, DMSO)

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Microcentrifuge

-

Clear glass vials with solvent-resistant caps

Procedure:

-

Preparation of Stock Solutions: Accurately weigh a specific amount of this compound and add it to a vial.

-

Solvent Addition: Add a measured volume of the organic solvent to the vial to achieve a high initial concentration (e.g., 100 mg/mL).

-

Initial Dissolution Attempt: Tightly cap the vial and vortex vigorously for 1-2 minutes.

-

Sonication and Warming (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator. Gentle warming (e.g., to 37-50°C) can be applied simultaneously, as this has been noted to aid in the dissolution of this compound in ethanol.[1]

-

Equilibration: Place the vial in a thermostatically controlled shaker and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Observation and Saturation Check: After equilibration, visually inspect the solution for any undissolved particles. If the solution is clear, the compound is soluble at that concentration. If particles are present, the solution is saturated.

-

Quantification of Soluble Fraction (for saturated solutions):

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

-

Carefully collect an aliquot of the supernatant.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method, such as LC-MS/MS.

-

-

Data Recording: Record the final solubility in mg/mL or other appropriate units.

Visualization of Lysophosphatidylcholine Signaling

Lysophosphatidylcholines (LPCs), including 14:0 Lyso PC, are not merely structural components of cell membranes but also act as signaling molecules that can influence a variety of cellular processes.[5] They can be generated from phosphatidylcholine by the action of phospholipase A2.[5] LPCs can then activate specific G protein-coupled receptors (GPCRs) on the cell surface, leading to downstream signaling cascades.

Caption: General signaling pathway of Lysophosphatidylcholine (LPC).

This diagram illustrates the generation of 14:0 Lyso PC from phosphatidylcholine and its subsequent activation of a G protein-coupled receptor, leading to downstream cellular responses.

Experimental Workflow for Solubility Assessment

The logical flow for determining the solubility of a compound like this compound involves a series of systematic steps, from initial screening to quantitative analysis.

Caption: Workflow for determining the solubility of this compound.

This flowchart outlines the systematic process for assessing the solubility of this compound, from solvent selection to the final reporting of quantitative data.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 1-Myristoyl-sn-Glycero-3-Phosphocholine - CD BioSustainable [sustainable-bio.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Human Metabolome Database: Showing metabocard for LysoPC(14:0/0:0) (HMDB0010379) [hmdb.ca]

Isotopic Purity of 14:0 Lyso PC-d27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 1-myristoyl-d27-2-hydroxy-sn-glycero-3-phosphocholine (14:0 Lyso PC-d27), a critical internal standard in mass spectrometry-based lipidomics. Accurate characterization of its isotopic distribution is paramount for precise and reliable quantification of the endogenous analyte, 14:0 Lyso PC (LMPC).

Core Principles of Isotopic Labeling in Lipidomics

In lipidomics, stable isotope-labeled internal standards, such as deuterated lipids, are indispensable for accurate quantification. The underlying principle is isotope dilution mass spectrometry, where a known quantity of the deuterated standard is introduced into a biological sample at an early stage of preparation. This standard, being chemically identical to its endogenous counterpart, experiences similar variations during sample extraction and analysis, thereby correcting for sample loss and matrix effects.[1] The mass spectrometer distinguishes between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio, allowing for precise quantification.

Isotopic and Chemical Purity of this compound

The quality of a deuterated standard is defined by its chemical and isotopic purity. Chemical purity refers to the absence of other lipid species, while isotopic purity relates to the degree of deuterium (B1214612) incorporation and the distribution of different isotopologues (molecules that differ only in their isotopic composition).

Several commercial suppliers provide this compound with high purity specifications. A summary of these specifications is presented below.

| Supplier | Chemical Purity | Isotopic Purity/Deuterium Enrichment |

| Avanti Polar Lipids | >99% | Not specified in detail, but implied to be high. |

| FB Reagents | 99% (both isomers) | ≥ 98% (except 60-80% on alpha positions); 99% available on request.[2] |

| MedChemExpress | ≥98% | Deuterium labeled.[3][4] |

| Sigma-Aldrich (Avanti) | >99% (TLC) | 27 protons of myristoyl replaced by deuterium. |

Representative Isotopic Distribution:

While a detailed public Certificate of Analysis with the exact isotopic distribution is often not available, a typical high-enrichment this compound standard would exhibit a distribution similar to the one shown below. The d27 isotopologue is the most abundant, with minor contributions from lower isotopologues.

| Isotopologue | Relative Abundance (%) |

| d27 | >98.0 |

| d26 | <1.5 |

| d25 | <0.4 |

| d24 | <0.1 |

This table represents a typical distribution for a highly enriched standard and may not reflect the exact specifications of all commercial products.

Signaling Roles of 14:0 Lyso PC

Lysophosphatidylcholines (Lyso PCs), including 14:0 Lyso PC, are not merely metabolic intermediates but also signaling molecules involved in various physiological and pathological processes.[5] They can act on G protein-coupled receptors (GPCRs), such as GPR119, GPR40, GPR55, and GPR4, to elicit downstream cellular responses.[1] These signaling cascades can influence processes like inflammation, cholesterol efflux, and immunomodulation.[6][7]

Caption: Generalized signaling pathway of 14:0 Lyso PC via G protein-coupled receptors (GPCRs).

Experimental Protocol: Determination of Isotopic Purity by LC-MS/MS

The following protocol outlines a general method for determining the isotopic purity and distribution of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

-

This compound standard

-

LC-MS grade water, methanol, acetonitrile, and isopropanol

-

Formic acid and ammonium (B1175870) formate (B1220265) (or other suitable modifiers)

-

High-resolution tandem mass spectrometer coupled to a UHPLC system

2. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Perform serial dilutions to create working solutions at concentrations appropriate for LC-MS/MS analysis (e.g., 1-10 µg/mL).

3. Liquid Chromatography

-

Column: A C18 reversed-phase column is typically used for lipid analysis.

-

Mobile Phase A: Acetonitrile/water (e.g., 50:50, v/v) with 0.1% formic acid and 2 mM ammonium formate.[8]

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.[8]

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the lipid.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40-50 °C).

4. Mass Spectrometry

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition Mode: Full scan MS1 analysis on a high-resolution instrument (e.g., Orbitrap or TOF).

-

Scan Range: A mass range that includes the expected m/z values for the unlabeled (if present) and all deuterated isotopologues of 14:0 Lyso PC.

-

Resolution: Set to a high value (e.g., >70,000) to resolve isotopic peaks.

-

Data Analysis:

-

Extract the ion chromatogram for the m/z corresponding to the monoisotopic peak of this compound.

-

From the mass spectrum of the chromatographic peak, identify the m/z values and intensities of all detected isotopologues (d27, d26, d25, etc.).

-

Calculate the relative abundance of each isotopologue by dividing its intensity by the sum of the intensities of all isotopologues in the cluster.

-

The isotopic enrichment is typically reported as the percentage of the target labeled species (d27).

-

Caption: Experimental workflow for determining the isotopic purity of this compound.

Conclusion

The high isotopic and chemical purity of commercially available this compound makes it a reliable internal standard for quantitative lipidomics. Understanding its isotopic distribution through rigorous analysis, as outlined in this guide, is essential for achieving the highest level of accuracy in research and drug development applications. The signaling roles of its endogenous counterpart also highlight the biological relevance of this lipid class, making its precise measurement all the more critical.

References

- 1. Human Metabolome Database: Showing metabocard for LysoPC(14:0/0:0) (HMDB0010379) [hmdb.ca]

- 2. LIPID MAPS [lipidmaps.org]

- 3. avantiresearch.com [avantiresearch.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Myristoyl lysophosphatidylcholine is a biomarker and potential therapeutic target for community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 8. ckisotopes.com [ckisotopes.com]

A Researcher's In-Depth Guide to Commercial Deuterated Lipid Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical research and pharmaceutical development, the precise and accurate quantification of lipids is paramount. As key players in cellular structure, signaling, and energy metabolism, lipids are increasingly recognized as critical biomarkers and therapeutic targets. This technical guide provides a comprehensive overview of commercially available deuterated lipid standards, essential tools for achieving reliable quantification in mass spectrometry-based lipidomics.

The Cornerstone of Quantitative Lipidomics: Deuterated Internal Standards

Stable isotope dilution mass spectrometry, utilizing deuterated internal standards, is the gold standard for the accurate quantification of lipids in complex biological matrices. In this method, a known amount of a deuterated lipid analog is "spiked" into a sample at the earliest stage of preparation. Because the deuterated standard is chemically identical to its endogenous counterpart, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis. By measuring the ratio of the endogenous analyte to its deuterated internal standard, researchers can correct for these variations and achieve highly accurate and precise quantification.

Commercial Sources of Deuterated Lipid Standards

Several reputable suppliers offer a wide range of deuterated lipid standards, from individual fatty acids to complex phospholipids (B1166683) and comprehensive mixtures. The choice of supplier often depends on the specific lipid classes of interest, required purity, and whether a pre-made mixture or a custom-synthesized standard is needed.

Key Commercial Suppliers:

-

Cayman Chemical: Cayman Chemical provides a broad portfolio of deuterated lipid standards, with a particular strength in eicosanoids and other bioactive lipids. Their MaxSpec® line of standards are gravimetrically prepared and come with a detailed Certificate of Analysis, ensuring their suitability for quantitative applications. They offer a variety of deuterated lipid mixtures tailored for specific analytical needs.

-

Cambridge Isotope Laboratories, Inc. (CIL): CIL is a primary manufacturer of stable isotopes and offers a diverse library of deuterated fatty acids and lipids. Their products are available in various labeling patterns and forms (free acid, salt, ester) to suit different experimental requirements.

Custom Synthesis Specialists:

For lipids that are not commercially available, several companies specialize in custom synthesis of stable isotope-labeled compounds:

-

BOC Sciences: Offers comprehensive custom synthesis services for a wide range of lipids, including phospholipids, triglycerides, and sterols, with options for deuterium (B1214612) labeling at specific positions.[1][] They provide tailored solutions from initial design to large-scale production.[]

-

Nucleosyn: Specializes in the custom synthesis of stable isotope-labeled molecules, including a variety of synthetic lipids.[4][5][6] They have expertise in incorporating isotopic labels at specific positions within a molecule.[4][6]

Data Presentation: A Comparative Overview of Deuterated Lipid Standards

The following tables provide a summary of representative deuterated lipid standards available from leading commercial suppliers. It is crucial to consult the Certificate of Analysis provided by the supplier for lot-specific information on purity and concentration.

Table 1: Selected Deuterated Fatty Acid Standards

| Fatty Acid | Supplier | Catalog Number (Example) | Isotopic Purity | Chemical Purity |

| Palmitic Acid-d31 | Cambridge Isotope Laboratories | DLM-257 | ≥98% | >98% |

| Stearic Acid-d35 | Cayman Chemical | 9003318 | ≥99% deuterated forms (d1-d35) | ≥98% |

| Oleic Acid-d17 | Cayman Chemical | 9000432 | ≥99% deuterated forms (d1-d17) | ≥98% |

| Linoleic Acid-d4 | Avanti Research | 791651 | >99% | >99% |

| Arachidonic Acid-d8 | Cayman Chemical | 390010 | ≥99% deuterated forms (d1-d8) | ≥98% |

| Docosahexaenoic Acid-d5 | Cayman Chemical | 10005056 | ≥99% deuterated forms (d1-d5) | ≥98% |

Table 2: Selected Deuterated Phospholipid Standards

| Phospholipid | Supplier | Catalog Number (Example) | Isotopic Purity | Chemical Purity |

| 16:0-18:1(d7) PC | Avanti Research | 860399 | >99% | >99% |

| 16:0-d31-18:1 PE | Avanti Research | 860377 | >99% | >99% |

| 16:0-d31-18:1 PS | Avanti Research | 860385 | >99% | >99% |

| C16 Ceramide-d7 | Avanti Research | 860686 | >99% | >99% |

| C16 Sphingomyelin-d9 | Nucleosyn | N/A | Not specified | Not specified |

Table 3: Commercially Available Deuterated Lipid Mixtures

| Product Name | Supplier | Key Components |

| SPLASH™ LIPIDOMIX® Mass Spec Standard | Avanti Research | Mixture of major lipid classes (PC, PE, PS, PI, PG, PA, LPC, LPE, SM, CER, DAG, TAG) |

| Deuterated Lipidomics MaxSpec® Mixture | Cayman Chemical | Mixture of deuterated glycerolipids, sphingolipids, sterol lipids, fatty acids, fatty esters, and glycerophospholipids |

| Deuterated Arachidonic Acid Oxylipin MaxSpec® LC-MS Mixture | Cayman Chemical | Deuterated metabolites of arachidonic acid (e.g., HETEs) |

Table 4: Representative Quantitative Performance Data for Deuterated Fatty Acid Standards

| Analyte | Method | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Various Fatty Acids | LC-MS/MS | 0.1 - 10 | 0.005 - 0.1 | 0.015 - 0.3 | [7] |

| Various Fatty Acids | GC-MS | 0.001 - 10 | 0.00005 - 0.001 | 0.00015 - 0.003 | [8] |

| Oleic Acid-d7 | HPLC-ESI-MS | 0.028 - 8.47 | 0.028 | 0.028 | [9] |

| Stearic Acid-d7 | HPLC-ESI-MS | 0.028 - 8.47 | 0.028 | 0.028 | [9] |

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the analytical platform and matrix.

Experimental Protocols: A Step-by-Step Guide

The successful application of deuterated lipid standards requires meticulous attention to detail throughout the analytical workflow. Below are generalized protocols for lipid extraction and analysis. It is essential to optimize these protocols for the specific biological matrix and lipid classes of interest.

General Experimental Workflow

Caption: General workflow for quantitative lipid analysis using deuterated internal standards.

Detailed Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)

-

Sample Preparation: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: In a glass tube, add a known volume of plasma (e.g., 50 µL). To this, add a precise amount of the deuterated internal standard or standard mixture.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL). Vortex vigorously for 1-2 minutes.

-

Phase Separation: Add a salt solution (e.g., 0.9% NaCl, 0.5 mL) and vortex for 30 seconds. Centrifuge at a low speed (e.g., 1500 x g) for 5 minutes to separate the aqueous and organic phases.

-

Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Drying: Dry the lipid extract under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of a 90:10 mixture of mobile phase A and B).

Detailed Protocol 2: LC-MS/MS Analysis of Fatty Acids

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode for fatty acid analysis.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each fatty acid and its corresponding deuterated internal standard, providing high selectivity and sensitivity.

-

-

Data Analysis:

-

Integrate the peak areas for each endogenous fatty acid and its deuterated internal standard.

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of a series of calibration standards.

-

Determine the concentration of each fatty acid in the biological samples by interpolation from the calibration curve.

-

Signaling Pathways and Logical Relationships

Deuterated lipid standards are instrumental in elucidating the roles of specific lipids in various signaling pathways. The ability to accurately quantify changes in lipid concentrations in response to stimuli or in disease states provides crucial insights into cellular function and pathology.

Eicosanoid Signaling Pathway in Inflammation

Eicosanoids, derived from arachidonic acid and other polyunsaturated fatty acids, are potent signaling molecules that mediate inflammation.[10][11] Their low endogenous concentrations and rapid turnover necessitate the use of deuterated internal standards for accurate quantification.[12]

Caption: Simplified eicosanoid signaling pathway in inflammation.

PPAR Signaling Pathway and Lipid Metabolism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that act as transcription factors to regulate genes involved in lipid and glucose metabolism.[13][14] Fatty acids and their derivatives are natural ligands for PPARs.[13] Accurate quantification of these lipid ligands is essential for understanding PPAR activation and its downstream effects.

Caption: Fatty acid activation of the PPAR signaling pathway.

Insulin (B600854) Signaling and Lipid Intermediates

Insulin resistance is a hallmark of type 2 diabetes and is strongly associated with the accumulation of certain lipid species, such as diacylglycerols (DAGs) and ceramides, which can interfere with the insulin signaling cascade.[15][16] Deuterated standards for these lipid classes are crucial for investigating their role in metabolic diseases.

Caption: Interference of lipid intermediates with the insulin signaling pathway.

Conclusion

Deuterated lipid standards are indispensable tools for researchers, scientists, and drug development professionals engaged in quantitative lipidomics. The commercial availability of a wide range of high-purity standards, coupled with robust and well-defined experimental protocols, has empowered the scientific community to unravel the complex roles of lipids in health and disease. By leveraging these critical reagents and methodologies, researchers can generate high-quality, reproducible data, paving the way for new diagnostic and therapeutic strategies targeting lipid-mediated pathways.

References

- 1. avantiresearch.com [avantiresearch.com]

- 4. Isotope-labeled lipids - Nucleosyn [nucleosyn.com]

- 5. The chemistry you need - Nucleosyn [nucleosyn.com]

- 6. Services - Stable isotope - Nucleosyn [nucleosyn.com]

- 7. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jianhaidulab.com [jianhaidulab.com]

- 9. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Integrated Model of Eicosanoid Metabolism and Signaling Based on Lipidomics Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applications of metabolomics for understanding the action of peroxisome proliferator-activated receptors (PPARs) in diabetes, obesity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipid signals and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of Lipids on Insulin Resistance: Insights from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 1-Myristoyl-sn-glycero-3-phosphocholine (14:0 Lyso PC) in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Myristoyl-sn-glycero-3-phosphocholine (14:0 Lyso PC), a species of lysophosphatidylcholine (B164491), is increasingly recognized as a critical bioactive lipid mediator involved in a myriad of cellular signaling pathways. Traditionally viewed as a mere metabolic intermediate, recent evidence has propelled 14:0 Lyso PC into the spotlight as a key regulator of inflammation, oxidative stress, and cellular homeostasis. This technical guide provides an in-depth exploration of the cellular signaling roles of 14:0 Lyso PC, with a focus on its molecular mechanisms of action. We present a synthesis of current research, including quantitative data on its cellular effects, detailed experimental methodologies, and visual representations of the signaling cascades it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.

Introduction

Lysophosphatidylcholines (LPCs) are glycerophospholipids containing a single fatty acyl chain. The specific fatty acid attached to the glycerol (B35011) backbone dictates the biological activity of the LPC molecule. 14:0 Lyso PC, which contains a myristoyl (14:0) fatty acid, has demonstrated potent and specific effects on various cell types, distinguishing it from other LPC species.[1][2] Its involvement in both pro- and anti-inflammatory processes, as well as its interaction with key signaling hubs, underscores its potential as a therapeutic target and a biomarker for various diseases.[3][4][5] This guide will delve into the core signaling pathways influenced by 14:0 Lyso PC, providing the technical details necessary for its study and potential therapeutic exploitation.

Key Signaling Pathways Modulated by 14:0 Lyso PC

14:0 Lyso PC exerts its influence on cellular behavior primarily through the modulation of two key signaling pathways: the inhibition of the NLRP3 inflammasome and the activation of the Nrf2/HO-1 antioxidant response. It also interacts with various cell surface receptors, including G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs).[5][6][7]

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. 14:0 Lyso PC has been shown to be a potent inhibitor of NLRP3 inflammasome activation, particularly in response to stimuli like lipopolysaccharide (LPS).[3][8]

The proposed mechanism involves the suppression of thioredoxin-interacting protein (TXNIP), a key upstream regulator of NLRP3.[3] By inhibiting TXNIP, 14:0 Lyso PC prevents the assembly and activation of the NLRP3 inflammasome complex, thereby reducing the cleavage of pro-caspase-1 to active caspase-1 and the subsequent maturation of IL-1β.[3][8]

Activation of the Nrf2/HO-1 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress. 14:0 Lyso PC has been demonstrated to activate this protective pathway.[4][6]

Upon cellular entry or interaction with cell surface receptors, 14:0 Lyso PC promotes the translocation of Nrf2 from the cytoplasm to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to the upregulation of HO-1 and other antioxidant enzymes. This, in turn, enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[4][6]

Interaction with G-Protein Coupled Receptors (GPCRs)

LPCs, including 14:0 Lyso PC, are known to interact with several G-protein coupled receptors, such as G2A (GPR132), GPR4, GPR40, GPR55, and GPR119.[5][6][9][10] This interaction can trigger a variety of downstream signaling cascades, including intracellular calcium mobilization and the activation of protein kinases, which contribute to the diverse physiological effects of 14:0 Lyso PC.[1][9] For instance, the activation of G2A by LPCs has been linked to chemotaxis and extracellular signal-regulated kinase (ERK) activation.[1]

Quantitative Effects of 14:0 Lyso PC on Cellular Functions

The signaling activities of 14:0 Lyso PC translate into measurable quantitative effects on cellular functions, particularly in the context of inflammation and oxidative stress.

Table 1: Quantitative Effects of 14:0 Lyso PC on Cytokine Secretion

| Cell Type | Stimulus | 14:0 Lyso PC Concentration | Effect on IL-1β | Effect on IL-6 | Effect on TNF-α | Reference |

| RAW 264.7 macrophages | LPS (1 µg/mL) | 20 µM | Significant decrease | Significant decrease | Significant decrease | [3][8] |

| Murine Lung Epithelial-12 (MLE-12) cells | LPS | 10 mg/kg (in vivo) | Significant decrease | Significant decrease | Significant decrease | [6] |

Table 2: Quantitative Effects of 14:0 Lyso PC on Oxidative Stress Markers

| Cell Type / Model | Stimulus | 14:0 Lyso PC Concentration | Effect on ROS | Effect on MDA | Effect on SOD | Reference |

| RAW 264.7 macrophages | LPS (20 µg/mL) | 20 µM | Significant decrease | - | Significant increase | [3] |

| ALI mouse model | LPS | 10 mg/kg (in vivo) | Significant decrease | Significant decrease | Significant increase | [6] |

ROS: Reactive Oxygen Species; MDA: Malondialdehyde; SOD: Superoxide Dismutase; ALI: Acute Lung Injury.

Table 3: Quantitative Effects of 14:0 Lyso PC on Cell Viability

| Cell Type | Stimulus | 14:0 Lyso PC Concentration | Effect on Cell Viability | Assay | Reference |

| RAW 264.7 macrophages | LPS (1 µg/mL) | 10-40 µM | No significant toxicity | CCK-8 | [3] |

| Murine Lung Epithelial-12 (MLE-12) cells | t-BHP (30 µmol/mL) | 10-25 µmol/mL | Protective effect | CCK-8, Calcein-AM/PI | [6][11] |

t-BHP: tert-butyl hydroperoxide.

Detailed Experimental Protocols

To facilitate further research into the signaling roles of 14:0 Lyso PC, this section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 murine macrophages

-

Murine Lung Epithelial-12 (MLE-12) cells.[6]

-

-

Culture Conditions:

-

RAW 264.7: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

MLE-12: DMEM/F-12 medium with 6% FBS and 1% penicillin/streptomycin.[6]

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

14:0 Lyso PC Preparation:

-

Dissolve 14:0 Lyso PC in 1% BSA in PBS to the desired stock concentration.[3]

-

-

Treatment Protocol:

-

Seed cells in appropriate culture plates and allow them to adhere.

-

Starve cells in a serum-free medium for 1 hour before treatment.[3]

-

Pre-treat cells with the desired concentration of 14:0 Lyso PC (e.g., 20 µM) for 1 hour.[3][8]

-

Stimulate cells with an inflammatory agent such as LPS (e.g., 1 µg/mL) for the desired time (e.g., 12 hours).[3][8]

-

Collect cell supernatants for cytokine analysis and cell lysates for protein analysis.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample Collection: Collect cell culture supernatants after treatment.

-

Assay Procedure: Use commercially available ELISA kits for IL-1β, IL-6, and TNF-α. Follow the manufacturer's instructions.

-

Detection: Measure the optical density at 450 nm using a microplate reader.[3]

-

Quantification: Calculate cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against NLRP3, TXNIP, Caspase-1, IL-1β, Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.[3][8]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.[3]

Measurement of Oxidative Stress

-

Reactive Oxygen Species (ROS) Detection:

-

Treat cells as described in section 4.1.

-

Incubate cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) (e.g., 1 µL in 1 mL serum-free medium) for 20 minutes at 37°C in the dark.[3]

-

Wash cells with cold PBS.

-

Measure the fluorescence intensity of DCF using a fluorescence microscope or flow cytometer.[3]

-

-

Malondialdehyde (MDA) and Superoxide Dismutase (SOD) Assays:

-

Homogenize tissue or lyse cells.

-

Use commercially available colorimetric assay kits to measure MDA levels and SOD activity according to the manufacturer's protocols.[6]

-

Cell Viability Assays

-

CCK-8 Assay:

-

Calcein-AM/Propidium Iodide (PI) Staining:

Conclusion and Future Directions

14:0 Lyso PC has emerged as a significant signaling molecule with profound effects on inflammatory and oxidative stress pathways. Its ability to inhibit the NLRP3 inflammasome and activate the Nrf2/HO-1 pathway highlights its therapeutic potential for a range of diseases characterized by inflammation and oxidative damage. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the intricate cellular roles of 14:0 Lyso PC.

Future research should focus on elucidating the precise molecular interactions between 14:0 Lyso PC and its receptors, further defining the downstream signaling cascades, and exploring its therapeutic efficacy in preclinical and clinical settings. A deeper understanding of the structure-activity relationship of different LPC species will also be crucial for the development of targeted therapeutics. The continued exploration of 14:0 Lyso PC's role in cellular signaling promises to open new avenues for the treatment of inflammatory and oxidative stress-related pathologies.

References

- 1. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Myristoyl lysophosphatidylcholine is a biomarker and potential therapeutic target for community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidylcholine 14:0 Alleviates Lipopolysaccharide-Induced Acute Lung Injury via Protecting Alveolar Epithelial Barrier by Activation of Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Human Metabolome Database: Showing metabocard for LysoPC(14:1(9Z)/0:0) (HMDB0010380) [hmdb.ca]

- 10. Human Metabolome Database: Showing metabocard for LysoPC(14:0/0:0) (HMDB0010379) [hmdb.ca]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Quantitative Analysis of Lysophosphatidylcholines Using 14:0 Lyso PC-d27 as an Internal Standard

Introduction

Lysophosphatidylcholines (LPCs) are a class of bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines. They play crucial roles in various physiological and pathological processes, including cell signaling, inflammation, and the development of diseases such as atherosclerosis and cancer.[1][2] Accurate quantification of LPC species in biological matrices is therefore essential for researchers, scientists, and drug development professionals. This document provides a detailed protocol for the use of 14:0 Lyso PC-d27 as an internal standard for the precise and accurate quantification of LPCs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is the deuterium-labeled form of 1-myristoyl-sn-glycero-3-phosphocholine (B162887) (14:0 Lyso PC).[3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. Since this compound is chemically and physically almost identical to its endogenous, non-labeled counterpart, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows it to accurately correct for variations during sample preparation and analysis, leading to highly reliable quantitative data. This compound can be used for quantification by NMR, GC-MS, or LC-MS.[3][4]

Signaling Pathway of Lysophosphatidylcholine

LPCs exert their biological effects primarily by activating specific G protein-coupled receptors (GPCRs) on the cell surface. This initiates a cascade of intracellular signaling events that can lead to various cellular responses. The binding of LPC to its receptor can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium ions mobilized by IP3, activates protein kinase C (PKC), which then phosphorylates downstream target proteins, leading to cellular responses such as cell proliferation and migration.

Experimental Workflow

A typical workflow for the quantification of LPCs using this compound as an internal standard involves several key steps, from sample preparation to data analysis. The inclusion of the internal standard at the very beginning of the process is crucial for accurate quantification.

Experimental Protocols

1. Preparation of Internal Standard Stock Solution

-

Materials : this compound powder, LC-MS grade methanol.

-

Procedure :

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a stock solution of 1 mg/mL in methanol. For example, dissolve 1 mg of the powder in 1 mL of methanol.

-

From this stock, prepare a working solution of 1 µg/mL in methanol.

-

Store both stock and working solutions at -20°C or -80°C in amber glass vials to prevent degradation.[3]

-

2. Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is suitable for plasma or serum samples.

-

Materials : Biological sample (e.g., 20 µL plasma), 1 µg/mL this compound working solution, LC-MS grade methanol, chloroform, and water, microcentrifuge tubes.

-

Procedure :

-

Pipette 20 µL of plasma into a clean glass tube.

-

Add 10 µL of the 1 µg/mL this compound working solution to the plasma.

-

Add 2.5 mL of a chloroform/methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

-

Add 0.8 mL of water and vortex again for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate).

-

LC-MS/MS Analysis

-

Instrumentation : A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Conditions (Example) :

-

Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A : Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B : Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Flow Rate : 0.4 mL/min.

-

Gradient : A typical gradient starts at 40% B, increases to 100% B over 8 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Analysis Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : LPC species are monitored by the precursor ion of the protonated molecule [M+H]+ and the characteristic product ion of the phosphocholine (B91661) headgroup at m/z 184.[2][5]

-

Data Presentation

The quantification of each LPC species is achieved by calculating the ratio of the peak area of the endogenous LPC to the peak area of the this compound internal standard. A calibration curve can be constructed using known concentrations of non-labeled LPC standards to determine the absolute concentration of each analyte.

Table 1: Key MRM Transitions for LPC Analysis

| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (IS) | 495.5 | 184.1 | 50 | 25 |

| 14:0 Lyso PC | 468.3 | 184.1 | 50 | 25 |

| 16:0 Lyso PC | 496.3 | 184.1 | 50 | 25 |

| 18:1 Lyso PC | 522.3 | 184.1 | 50 | 25 |

| 18:0 Lyso PC | 524.4 | 184.1 | 50 | 25 |

| 20:4 Lyso PC | 544.3 | 184.1 | 50 | 25 |

Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration. Collision energies should be optimized for the specific instrument being used.

Table 2: Example Quantitative Data from Human Plasma Analysis

| LPC Species | Retention Time (min) | Concentration (µM) | % RSD (n=5) |

| 14:0 Lyso PC | 4.2 | 5.8 | 4.1 |

| 16:0 Lyso PC | 5.1 | 120.5 | 3.5 |

| 18:1 Lyso PC | 5.8 | 35.2 | 3.9 |

| 18:0 Lyso PC | 6.2 | 65.7 | 3.7 |

| 20:4 Lyso PC | 6.9 | 12.1 | 5.2 |

%RSD: Percent Relative Standard Deviation

Conclusion